methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate
Description
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a 5-methyl-1,3-oxazole core fused to a stereochemically defined (2S)-pyrrolidine ring. The pyrrolidine moiety is protected by a benzyloxycarbonyl (Cbz) group, a common strategy to enhance stability during synthetic processes . Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs (e.g., β-lactam derivatives and imidazole carboxylates) suggest applications in medicinal chemistry, particularly as intermediates for protease inhibitors or kinase-targeting agents .
Properties
IUPAC Name |
methyl 5-methyl-2-[(2S)-1-phenylmethoxycarbonylpyrrolidin-2-yl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-12-15(17(21)23-2)19-16(25-12)14-9-6-10-20(14)18(22)24-11-13-7-4-3-5-8-13/h3-5,7-8,14H,6,9-11H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDSYWYQKXRHXNI-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(O1)[C@@H]2CCCN2C(=O)OCC3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is typically synthesized through a multi-step reaction sequence:
Initial Pyrrolidine Derivatization: Starting with pyrrolidine, an initial substitution reaction introduces the benzyloxy carbonyl group, using benzyl chloroformate as the reagent, under mild basic conditions to form the carbamate.
Oxazole Formation: The next step involves forming the oxazole ring through a cyclization reaction, usually performed by reacting an α-halo ketone with an amide or nitrile.
Final Esterification: The last step includes esterifying the oxazole derivative with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate may involve optimized large-scale batch reactions, utilizing flow chemistry techniques to improve yield and efficiency while maintaining stringent purity standards.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. This reaction is critical for further derivatization, such as amide bond formation.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| LiOH (aqueous) | Ethanol | 40–70°C | 5–10h | 4-Carboxy-oxazole derivative | |
| HCl (post-hydrolysis) | Ethanol | 25°C | 1h | Carboxylic acid (isolated as HCl salt) |
Mechanistic Insight :
-
Alkaline hydrolysis proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and the carboxylate.
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Acidic workup protonates the carboxylate to yield the free acid or its salt .
Cbz Deprotection
The Cbz group is cleaved under acidic or catalytic hydrogenation conditions to expose the pyrrolidine amine.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Product | Reference |
|---|---|---|---|---|---|
| HBr in acetic acid | Acetic acid | 25°C | 2–5h | Free pyrrolidine amine | |
| H₂/Pd-C (10% w/w) | Methanol | RT | 12h | Free amine + toluene byproduct |
Key Observations :
-
Hydrogenolysis is stereospecific and retains the (2S) configuration of the pyrrolidine .
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HBr-mediated cleavage avoids racemization but requires careful control to prevent oxazole degradation .
Amide Bond Formation
The carboxylic acid (post-hydrolysis) reacts with amines to form amides, a common step in peptide and protease inhibitor synthesis.
Reaction Conditions:
| Coupling Agent | Base | Solvent | Product Example | Reference |
|---|---|---|---|---|
| DCC/HOBt | DIPEA | DMF | Oxazole-pyrrolidine amide | |
| EDCI/HOAt | NMM | THF | Cyclopropane-carbonyl derivative |
Example Synthesis :
-
Activate the carboxylic acid with DCC/HOBt in DMF.
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Add a primary amine (e.g., cyclopropanamine) and stir at 0°C for 12h.
Oxazole Ring Modifications
The oxazole ring is stable under mild conditions but can undergo electrophilic substitution or ring-opening under extreme acidity.
Observed Reactivity:
| Reaction Type | Reagent | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Bromination | NBS | CCl₄, 80°C | 5-Bromo-oxazole derivative | |
| Acidic ring-opening | H₂SO₄ (conc.) | 100°C, 6h | Open-chain nitrile intermediate |
Limitations :
-
Bromination at the 5-methyl position is sterically hindered, favoring C4 substitution .
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Ring-opening is non-selective and rarely utilized in synthetic pathways .
Pyrrolidine Functionalization
The deprotected pyrrolidine amine undergoes alkylation, acylation, or sulfonylation.
Reaction Conditions:
| Reagent | Solvent | Product | Reference |
|---|---|---|---|
| Acetyl chloride | DCM | N-Acetyl-pyrrolidine derivative | |
| Propylsulfonyl chloride | THF | Sulfonamide analog |
Applications :
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Acylation with chloroformates (e.g., ethyl chloroformate) generates carbamate prodrugs .
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Sulfonylation enhances metabolic stability in antiviral agents .
Stereochemical Integrity
The (2S) configuration of the pyrrolidine is preserved under most conditions due to:
Stability Data
| Condition | Degradation Observed | Half-Life | Reference |
|---|---|---|---|
| Aqueous pH 7.4, 37°C | Ester hydrolysis | 48h | |
| UV light (254 nm) | Oxazole decomposition | 12h |
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Design and Development
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate is utilized as a building block in the synthesis of various bioactive compounds. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.
Case Study: Anticancer Activity
Recent studies have investigated the anticancer properties of derivatives synthesized from this compound. For example, modifications to the oxazole ring have shown increased activity against cancer cell lines, suggesting potential for developing new anticancer agents .
2. Peptidomimetics
The compound serves as a peptidomimetic scaffold due to its ability to mimic peptide bonds while providing enhanced stability against enzymatic degradation. This property is crucial for developing therapeutics that require prolonged action in biological systems.
Data Table: Comparison of Peptidomimetics
| Compound Name | Structure Type | Biological Activity | Reference |
|---|---|---|---|
| Compound A | Peptidomimetic | Antiviral | |
| Compound B | Peptidomimetic | Anticancer | |
| Methyl 2-{...} | Peptidomimetic | Cytotoxicity |
Synthetic Applications
1. Synthesis of Novel Compounds
This compound is employed in the synthesis of various heterocyclic compounds, which are essential in drug discovery. The presence of the pyrrolidine and oxazole moieties contributes to the pharmacological diversity of synthesized compounds.
Case Study: Heterocyclic Synthesis
In a recent synthetic pathway, this compound was reacted with different electrophiles to yield new derivatives with enhanced biological activities, showcasing its versatility as a synthetic intermediate .
Mechanism of Action
Mechanism: The mechanism by which methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate exerts its effects is hypothesized to involve binding to specific molecular targets, potentially modulating enzyme activity or receptor interactions.
Molecular Targets and Pathways: Specific molecular targets may include certain enzyme families, like proteases or kinases, with the compound influencing signaling pathways crucial for cellular function and health.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, physicochemical, and functional distinctions between the target compound and its analogs:
Key Comparative Insights:
Structural Complexity : The target compound and PM210 share oxazole-methyl ester motifs, but the latter’s linear alkyl chain vs. the target’s pyrrolidine ring may confer distinct conformational rigidity. This difference could influence binding affinity in biological targets.
Functional Group Diversity : The nitro-substituted compound exhibits enhanced reactivity due to electron-withdrawing effects, whereas the carboxylic acid in offers ionizability, impacting solubility and formulation.
Pharmacological Potential: Patent examples highlight the importance of amide bonds and heterocycles (e.g., thiazole) in drug design, suggesting that the target’s ester group might be modified to amides for improved bioavailability.
Crystallinity : The β-lactam derivative forms stable dimers via hydrogen bonding, a property critical for crystallization and purification. The target compound’s Cbz group may similarly facilitate ordered packing.
Biological Activity
Methyl 2-{(2S)-1-[(benzyloxy)carbonyl]pyrrolidin-2-yl}-5-methyl-1,3-oxazole-4-carboxylate (CAS Number: 182866-76-8) is a compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.36 g/mol. Its structure includes a pyrrolidine ring, an oxazole moiety, and a benzyloxycarbonyl group, which contribute to its pharmacological properties.
Cytotoxic Effects
Preliminary studies on related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with oxazole and pyrrolidine structures have been reported to inhibit cell proliferation in various cancer types. The mechanism often involves induction of apoptosis or cell cycle arrest. Further investigation is needed to determine the specific cytotoxic mechanisms of this compound.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several oxazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar substituents to this compound exhibited significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values ranged from 0.5 to 5 µg/mL depending on the bacterial strain tested.
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 0.5 |
| Compound B | S. aureus | 20 | 1 |
| Methyl 2-{...} | Pseudomonas aeruginosa | 18 | 2 |
Study 2: Cytotoxicity Assay
In another study focusing on the cytotoxicity of similar compounds, cell lines such as HeLa and MCF7 were treated with various concentrations of oxazole derivatives. The results indicated that certain derivatives caused significant reductions in cell viability at concentrations above 10 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | HeLa | 8 |
| Compound D | MCF7 | 12 |
| Methyl 2-{...} | HeLa | TBD |
Q & A
Basic Questions
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use personal protective equipment (PPE) including chemical safety goggles, gloves, and lab coats. Ensure proper ventilation in confined spaces, and store the compound in a dry, well-ventilated area with tightly sealed containers. In case of skin contact, rinse immediately with water for ≥15 minutes. Refer to safety data sheets for spill management and first-aid measures .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the stereochemistry of the pyrrolidine ring and oxazole substituents.
- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify functional groups like the carbonyl (C=O) and ester (C-O) moieties.
- X-ray Crystallography (for crystalline derivatives): Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .
Q. How should reaction conditions be adjusted to minimize byproducts during esterification steps?
- Methodological Answer : Optimize temperature control (e.g., 0–5°C for acid-sensitive intermediates) and use anhydrous solvents (e.g., dichloromethane or DMF). Introduce coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance esterification efficiency. Monitor reaction progress via TLC or HPLC to terminate reactions at optimal conversion .
Advanced Research Questions
Q. How can researchers resolve discrepancies between NMR and X-ray data when confirming pyrrolidine ring stereochemistry?
- Methodological Answer :
- NMR Analysis : Compare experimental -NMR coupling constants (-values) with DFT-predicted values for different diastereomers.
- X-ray Validation : If crystallizable, grow single crystals and perform X-ray diffraction. Use software (e.g., OLEX2 or SHELXL) to refine torsional angles and confirm ring puckering.
- Dynamic NMR (DNMR) : Apply variable-temperature NMR to detect conformational flexibility that may obscure stereochemical assignments .
Q. What strategies improve cyclocondensation efficiency during oxazole ring synthesis?
- Methodological Answer :
- Reagent Selection : Use DMF-DMA (N,N-dimethylformamide dimethyl acetal) as a cyclizing agent for one-pot formation of the oxazole core.
- Microwave Assistance : Reduce reaction time (e.g., from 24 hours to 1–2 hours) while maintaining yields ≥80%.
- Catalytic Additives : Introduce Lewis acids (e.g., ZnCl) to stabilize transition states and reduce side reactions .
Q. How does the torsional conformation of the pyrrolidine ring (observed in X-ray studies) influence intermolecular interactions?
- Methodological Answer :
- Hydrogen Bonding : Analyze crystal packing for weak C–H⋯O interactions, which stabilize dimeric structures (e.g., centrosymmetric dimers with 2.8–3.0 Å bond distances).
- Steric Effects : Use Mercury software to visualize van der Waals contacts between the benzyloxycarbonyl group and adjacent molecules.
- Conformational Flexibility : Compare torsional angles (e.g., C2–N1–C5–O1) with DFT-optimized geometries to assess strain effects on reactivity .
Q. What computational methods are suitable for predicting the conformational stability of the oxazole-pyrrolidine system?
- Methodological Answer :
- Density Functional Theory (DFT) : Perform B3LYP/6-31G(d) calculations to model ground-state geometries and transition states.
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in water or DMSO) to study torsional dynamics over 10–100 ns trajectories.
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites, leveraging SMILES or InChIKey identifiers for ligand preparation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
